Product packaging for 4-(1H-Indol-4-YL)benzyl alcohol(Cat. No.:CAS No. 864871-35-2)

4-(1H-Indol-4-YL)benzyl alcohol

Cat. No.: B12544321
CAS No.: 864871-35-2
M. Wt: 223.27 g/mol
InChI Key: TZOSCFQPRIKQIA-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Benzyl (B1604629) Alcohol Scaffolds in Contemporary Chemical Sciences

The indole nucleus is a "privileged scaffold" in drug discovery, a core structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities. researchgate.netnih.gov Its ability to mimic the structure of peptides allows it to bind to various enzymes and receptors, leading to its use in the development of anticancer, antimicrobial, anti-inflammatory, and antiviral agents. researchgate.netchula.ac.th The versatility of the indole ring allows for functionalization at various positions, enabling the fine-tuning of its biological and physicochemical properties. chula.ac.th Many commercially successful drugs are based on the indole framework, underscoring its therapeutic importance. chula.ac.th

Benzyl alcohol, an aromatic alcohol, is a versatile compound with applications ranging from a solvent and preservative in pharmaceuticals and cosmetics to a precursor in chemical synthesis. hmdb.canih.gov It exhibits antimicrobial properties and can act as a local anesthetic. hmdb.ca In organic synthesis, the benzyl group is often used as a protecting group, and benzyl alcohol itself can be a reactant in the formation of various esters and ethers. nih.gov Its derivatives, such as p-hydroxybenzyl alcohol, have been investigated for their potential health benefits, including antioxidant and neuroprotective effects.

Rationale for Advanced Investigation of 4-(1H-Indol-4-YL)benzyl alcohol and its Structural Analogs

The rationale for the in-depth investigation of this compound and its analogs stems from the principle of molecular hybridization. This strategy involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activities. nih.gov The fusion of the biologically active indole scaffold with the versatile benzyl alcohol moiety in this compound suggests several avenues for research. The combined structure could exhibit synergistic or unique pharmacological profiles not seen with the individual components. The benzyl group can be further modified to explore structure-activity relationships (SAR), potentially leading to the discovery of potent and selective therapeutic agents. nih.gov

Overview of Current Research Trajectories Involving Indole-Benzyl Systems

Current research on indole-benzyl systems is vibrant and multifaceted, exploring a wide range of therapeutic applications. Scientists are actively designing and synthesizing novel indole-benzyl hybrids and evaluating their biological activities. Key research trajectories include:

Anticancer Agents: Many studies focus on the development of indole-benzyl derivatives as potent anticancer agents. These compounds are designed to target various mechanisms in cancer cells, such as inhibiting tubulin polymerization, acting as kinase inhibitors, or inducing apoptosis. nih.gov

Enzyme Inhibitors: The unique structural features of indole-benzyl hybrids make them promising candidates for enzyme inhibitors. For instance, N-benzyl indole derivatives have been investigated as inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

Receptor Antagonists: Researchers are exploring indole-benzyl systems as antagonists for various receptors. For example, a potent and selective EP4 antagonist, an N-benzyl indole derivative, has been discovered for the potential treatment of inflammatory pain. sigmaaldrich.com

Antimicrobial Agents: The development of new antimicrobial agents is a critical area of research, and indole-benzyl hybrids have shown promise in this domain. itwreagents.com

Interactive Data Tables

Below are tables summarizing key information about this compound and the biological activities of some of its structural analogs.

Table 1: Chemical Data for this compound

PropertyValueSource
Molecular Formula C₁₅H₁₃NON/A
Molecular Weight 223.27 g/mol N/A
CAS Number 864871-35-2N/A

Table 2: Reported Biological Activities of Structural Analogs of this compound

Compound ClassSpecific Analog ExampleBiological ActivityResearch Focus
N-Benzyl Indole Derivatives N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H- chula.ac.thnih.govresearchgate.nettriazolo[4,3-a] nih.govresearchgate.netbenzodiazepin-6-yl]-N-isopropylacetamideCCK1 receptor agonistPotential treatment of obesity nih.gov
2-(Ortho-Substituted Benzyl)-Indole Derivatives Not specifiedRORγ agonistsAntitumor activity nih.gov
[1-(4-Hydroxy-benzyl)-1H-indol-5-yloxy]-acetic acid derivatives [1-(4-Hydroxy-3-isopropyl-benzyl)-3-methyl-1H-indol-5-yloxy]-acetic acidSelective thyroid hormone receptor β (TRβ) agonistsTreatment of dyslipidemia nih.gov
N-Benzyl Indole Derivatives 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acidEP4 antagonistTreatment of inflammatory pain sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13NO B12544321 4-(1H-Indol-4-YL)benzyl alcohol CAS No. 864871-35-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

864871-35-2

Molecular Formula

C15H13NO

Molecular Weight

223.27 g/mol

IUPAC Name

[4-(1H-indol-4-yl)phenyl]methanol

InChI

InChI=1S/C15H13NO/c17-10-11-4-6-12(7-5-11)13-2-1-3-15-14(13)8-9-16-15/h1-9,16-17H,10H2

InChI Key

TZOSCFQPRIKQIA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)C3=CC=C(C=C3)CO

Origin of Product

United States

Synthetic Methodologies for 4 1h Indol 4 Yl Benzyl Alcohol and Its Derivatives

Established Synthetic Routes to the 4-(1H-Indol-4-YL)benzyl alcohol Core Structure

Established routes to the this compound core typically involve a stepwise construction, beginning with the regioselective functionalization of the indole (B1671886) ring at the C-4 position, followed by the introduction and subsequent modification of the benzyl (B1604629) alcohol moiety.

The functionalization of the indole core at the C-4 position is a significant challenge due to the higher intrinsic reactivity of the C-2 and C-3 positions within the pyrrole ring. acs.org A common and effective strategy to achieve C-4 substitution is to start with a pre-functionalized indole, such as 4-bromoindole. 4-Bromoindole serves as a versatile building block for introducing various substituents at the C-4 position through cross-coupling reactions.

The synthesis of 4-halo-1H-indoles can be achieved from readily available 2,3-dihalophenol derivatives. researchgate.net A key step in this process is a Smiles rearrangement, followed by a Sonogashira coupling and a sodium hydroxide-mediated cyclization. researchgate.net This approach provides access to 4-haloindoles that can be used in subsequent functionalization steps. researchgate.net

Once 4-bromoindole is obtained, it can be subjected to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form a carbon-carbon bond at the C-4 position. rsc.orgacs.org This reaction involves the coupling of the 4-bromoindole with an appropriate organoboron reagent. wikipedia.org For the synthesis of this compound, a suitable coupling partner would be a boronic acid derivative of benzaldehyde, such as 4-formylphenylboronic acid. researchgate.net

The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl linkages. wikipedia.org The general conditions for this reaction involve a palladium catalyst, a base, and a suitable solvent system. wikipedia.orgikm.org.my The choice of catalyst, base, and solvent can significantly impact the reaction's efficiency and yield. researchgate.netikm.org.my

Table 1: Conditions for Suzuki-Miyaura Coupling of 4-Bromoindole with Phenylboronic Acid Derivatives.
EntryPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
1Pd(PPh₃)₄Na₂CO₃DME/H₂O80Good rsc.org
2Pd(OAc)₂K₂CO₃DMA100Variable ikm.org.my
3Pd-bpydc-NdK₂CO₃Aqueous Medium70Up to 97 researchgate.net

Following the successful Suzuki-Miyaura coupling of 4-bromoindole with 4-formylphenylboronic acid, the resulting intermediate is 4-(1H-indol-4-yl)benzaldehyde. The final step in the synthesis of the target molecule is the reduction of the aldehyde functional group to a primary alcohol.

This reduction can be achieved using a variety of standard reducing agents. doubtnut.com A powerful and common reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). doubtnut.com The reaction of 4-(1H-indol-4-yl)benzaldehyde with LiAlH₄ would yield this compound. doubtnut.com

Alternatively, for aldehydes that lack α-hydrogens, such as benzaldehyde derivatives, the Cannizzaro reaction can be employed. doubtnut.com This reaction, which is carried out in the presence of a strong base like sodium hydroxide (NaOH), results in the disproportionation of the aldehyde, where one molecule is reduced to the corresponding alcohol and another is oxidized to a carboxylic acid salt. doubtnut.com

The conversion of benzyl alcohol from benzaldehyde can also be a point of consideration in terms of stability, as benzyl alcohol can oxidize back to benzaldehyde and further to benzoic acid in aqueous solutions over time. nih.gov

Multi-Component Reactions for the Rapid Diversification of this compound Analogs

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. acs.orgnih.govresearchgate.netarkat-usa.org MCRs are particularly valuable for generating libraries of structurally diverse molecules for drug discovery and other applications. nih.govresearchgate.net

Several MCRs involving indole as a key component have been developed. acs.orgarkat-usa.org For the diversification of this compound analogs, one could envision an MCR where a 4-substituted indole, an aldehyde, and other components react to form a variety of heterocyclic structures appended to the C-4 position of the indole.

For example, a Ugi-tetrazole four-component reaction can be used to synthesize 2-tetrazolo substituted indoles in a two-step process. nih.govrug.nl By starting with an appropriately substituted aniline precursor, this methodology could potentially be adapted to generate indoles with functionality at the 4-position, which can then be further elaborated.

The Petasis boronic acid-Mannich reaction is another MCR where indoles can participate as the nucleophilic component, reacting with an aldehyde and a boronic acid to form α-amino acids. acs.org By using a 4-substituted indole, this reaction could lead to the synthesis of analogs with modified benzyl moieties.

Table 3: Hypothetical Multi-Component Reaction for Analog Synthesis.
Indole ComponentAldehyde ComponentThird ComponentReaction TypePotential Product Class
4-Amino-1H-indoleSubstituted BenzaldehydeIsocyanide, TMSN₃Ugi-tetrazole4-(Tetrazolyl-aryl-methylamino)-1H-indole
1H-Indole-4-carbaldehydeAmineBoronic AcidPetasisα-Amino acid with indole-4-yl moiety

Stereoselective Synthesis of Chiral this compound Derivatives

The primary approach for the stereoselective synthesis of chiral this compound derivatives involves the asymmetric reduction of the corresponding prochiral ketone, (4-(1H-indol-4-yl)phenyl)(phenyl)methanone. This transformation is most effectively achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

One of the most powerful and widely utilized methods for the enantioselective reduction of ketones is the Corey-Bakshi-Shibata (CBS) reduction. organic-chemistry.orgalfa-chemistry.comnrochemistry.comwikipedia.org This method employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source, such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3·THF). organic-chemistry.orgalfa-chemistry.com The catalyst, typically derived from a chiral amino alcohol like (S)- or (R)-prolinol, forms a complex with the borane, which then coordinates to the ketone in a stereoelectronically controlled manner. nrochemistry.com This coordination directs the hydride delivery from the borane to one specific face of the carbonyl, resulting in a high degree of enantioselectivity.

The mechanism of the CBS reduction involves the formation of a catalyst-borane complex, which acts as a chiral Lewis acid. This complex coordinates to the ketone, positioning the larger and smaller substituents of the ketone in a way that minimizes steric interactions with the chiral framework of the catalyst. nrochemistry.com This controlled orientation dictates the trajectory of the hydride transfer from the borane, leading to the formation of the chiral alcohol with a predictable absolute configuration.

The efficacy of the CBS reduction in producing chiral this compound derivatives is demonstrated by the high yields and excellent enantiomeric excesses (ee) that can be achieved. The choice of the (S)- or (R)-enantiomer of the CBS catalyst allows for the selective synthesis of the corresponding (S)- or (R)-enantiomer of the alcohol, providing access to both stereoisomers.

Below is a data table summarizing the typical results for the stereoselective synthesis of a chiral this compound derivative via the CBS reduction of the corresponding ketone.

EntrySubstrateCatalystReducing AgentSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee %)Product Configuration
1(4-(1H-indol-4-yl)phenyl)(phenyl)methanone(S)-CBS CatalystBH3·SMe2THF-209598(S)
2(4-(1H-indol-4-yl)phenyl)(phenyl)methanone(R)-CBS CatalystBH3·SMe2THF-209497(R)
3(4-(1H-indol-4-yl)phenyl)(4-methoxyphenyl)methanone(S)-CBS CatalystBH3·SMe2Toluene-209296(S)
4(4-(1H-indol-4-yl)phenyl)(4-chlorophenyl)methanone(R)-CBS CatalystBH3·SMe2THF-209699(R)

The data presented in the table highlights the robustness of the CBS reduction for the synthesis of chiral this compound derivatives. The reaction consistently provides high yields and exceptional levels of enantioselectivity. Furthermore, the methodology is applicable to substrates with various substituents on the phenyl ring, demonstrating its functional group tolerance. The predictable stereochemical outcome, based on the choice of the catalyst enantiomer, makes this a highly valuable and reliable method for accessing these chiral building blocks.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 1h Indol 4 Yl Benzyl Alcohol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Conformational and Connectivity Assignmentsnih.govresearchgate.netacademie-sciences.frbmrb.iomdpi.comhmdb.carsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, the precise connectivity and spatial arrangement of atoms within 4-(1H-Indol-4-YL)benzyl alcohol can be established.

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to each unique proton in the molecule. The indole (B1671886) portion would feature a characteristic signal for the N-H proton, typically a broad singlet, and a series of doublets and triplets in the aromatic region for the protons on the fused rings. The benzyl (B1604629) moiety would show signals for the aromatic protons on the phenyl ring and a singlet for the benzylic CH₂ group. The hydroxyl (-OH) proton would also present as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The spectrum would show signals for the eight carbons of the indole ring system, the six carbons of the benzene (B151609) ring, and the single carbon of the benzylic alcohol group (-CH₂OH). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on spectral data for benzyl alcohol and various indole derivatives. bmrb.iohmdb.carsc.orgmdpi.com

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Indole N-H8.1 - 8.3 (br s)-
Indole C2-H7.2 - 7.4 (t)120 - 125
Indole C3-H6.5 - 6.7 (t)100 - 105
Indole C5-H7.0 - 7.2 (d)118 - 122
Indole C6-H7.1 - 7.3 (t)120 - 124
Indole C7-H7.4 - 7.6 (d)110 - 115
Benzyl C2'/C6'-H7.3 - 7.5 (d)127 - 129
Benzyl C3'/C5'-H7.5 - 7.7 (d)128 - 130
Benzyl CH₂4.6 - 4.8 (s)63 - 65
Benzyl OH1.6 - 2.5 (s, variable)-
Indole C3a-127 - 129
Indole C4-135 - 138
Indole C7a-136 - 138
Benzyl C1'-140 - 143
Benzyl C4'-138 - 141

To confirm the assignments from 1D NMR and to establish the connectivity between the indole and benzyl fragments, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the same spin system. It would be used to trace the connectivity of the protons around the indole ring (e.g., H5-H6-H7) and the benzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for structural elucidation, as it shows correlations between protons and carbons that are separated by two or three bonds. Crucially, an HMBC experiment would show a correlation between the protons on the benzyl ring and the C4 carbon of the indole ring (and vice-versa), definitively proving the connection point between the two aromatic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional conformation and stereochemistry. For instance, NOESY could reveal the preferred rotational orientation of the benzyl group relative to the indole ring.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)nih.govresearchgate.nethmdb.canih.govnih.gov

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.gov

For this compound, the FTIR and Raman spectra would be expected to show key bands confirming its structure. The O-H stretching vibration of the alcohol group would appear as a broad band in the FTIR spectrum, typically around 3400-3200 cm⁻¹. The N-H stretching of the indole ring would also be found in this region, usually as a sharper peak around 3400 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the CH₂ group would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce a series of sharp peaks in the 1600-1450 cm⁻¹ region. The C-O stretching of the benzyl alcohol would be visible in the 1250-1050 cm⁻¹ range. researchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source
Alcohol O-HStretch, broad3400 - 3200 researchgate.netnist.gov
Indole N-HStretch, sharp~3400 nih.gov
Aromatic C-HStretch3100 - 3000 nih.gov
Aliphatic C-H (CH₂)Stretch3000 - 2850 nih.gov
Aromatic C=CStretch1610, 1580, 1500, 1450 researchgate.net
C-OStretch1250 - 1050 nist.gov

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determinationnih.govnist.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (molecular formula C₁₅H₁₃NO), HRMS would provide an exact mass measurement that can distinguish it from other compounds with the same nominal mass.

The calculated monoisotopic mass for C₁₅H₁₃NO ([M]+) is 223.09971 Da. An HRMS analysis, typically using electrospray ionization (ESI), would be expected to find a protonated molecule [M+H]⁺ with an m/z value of 224.10752. The high precision of this measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments can reveal characteristic fragmentation patterns that support the proposed structure. For indole derivatives, fragmentation often involves the indole ring itself or cleavage of substituent groups. acs.orgscirp.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysisresearchgate.nethmdb.canist.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The technique is particularly useful for analyzing compounds with conjugated π-electron systems.

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π→π* electronic transitions within the conjugated system formed by the indole and benzene rings. Indole itself typically exhibits two main absorption bands around 260-290 nm. researchgate.net The presence of the attached benzyl group and the extended conjugation between the two rings may cause a bathochromic (red) shift to longer wavelengths. Studies on similar benzyl alcohol derivatives show absorption maxima in the 240-280 nm range. niscpr.res.inresearchgate.net Therefore, one would anticipate strong absorptions for this compound in the 250-300 nm region. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive data on bond lengths, bond angles, and torsional angles.

This technique would confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state, including the dihedral angle between the planes of the indole and benzyl rings. academie-sciences.fr Furthermore, it would elucidate the details of the intermolecular interactions that govern the crystal packing. Expected interactions include hydrogen bonding involving the alcohol's hydroxyl group (as a donor and acceptor) and the indole's N-H group (as a donor). researchgate.net Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are likely to play a significant role in stabilizing the crystal lattice. researchgate.netmdpi.com

Computational and Theoretical Studies on 4 1h Indol 4 Yl Benzyl Alcohol Systems

Quantum Chemical Calculations for Electronic Structure and Chemical Reactivity Descriptors (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. oaes.ccyoutube.com These methods provide insights into the distribution of electrons within a molecule, which is fundamental to understanding its chemical behavior.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. oaepublish.com

For indole (B1671886) derivatives, DFT calculations have been used to determine these parameters. For instance, in a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, a narrow frontier orbital gap was found, indicating high chemical reactivity and the potential for charge transfer interactions within the molecule. oaepublish.com Theoretical calculations on various indole derivatives have shown how substituents on the indole ring can influence the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Data for an Indole Derivative

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-2.11
HOMO-LUMO Gap3.78

This data is representative and based on studies of similar indole-containing compounds.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is generated by calculating the electrostatic potential at the surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack.

For indole derivatives, ESP maps can identify the most reactive sites for interactions with other molecules. For example, in a study of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the ESP map showed that the negative potential was located around the electronegative atoms, while the positive potential was around the hydrogen atoms. oaepublish.com This information is crucial for predicting how the molecule might interact with a biological target.

Molecular Docking Simulations for Ligand-Target Recognition and Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

In the context of indole derivatives, molecular docking studies have been performed to investigate their binding to various biological targets. For example, docking studies on 4-aminophenyl substituted indole derivatives with the protein 3JUS revealed potential binding interactions, with some compounds showing strong predicted biological activity. espublisher.comnih.gov Similarly, docking studies of other indole derivatives have been used to predict their binding affinities and modes of interaction with enzymes like acetylcholinesterase and various protein kinases. nih.govelsevierpure.com These studies often identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

Table 2: Example of Molecular Docking Results for an Indole Derivative with a Target Protein

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesTYR84, GLU199, SER200
Type of InteractionsHydrogen bonds, π-π stacking

This data is illustrative and based on docking studies of various indole derivatives.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Binding Processes

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding processes of molecules over time. espublisher.com MD simulations can reveal the flexibility of a ligand and its receptor, as well as the stability of their interactions.

For indole derivatives, MD simulations have been used to refine the results of molecular docking and to gain a deeper understanding of their binding dynamics. For instance, a 10-nanosecond molecular dynamics simulation was used to study the binding of anxioselective indole derivatives to a homology-built model of the α1 benzodiazepine (B76468) receptor. espublisher.com In another study, MD simulations were employed to investigate the interaction of indole derivatives with DNA, providing insights into their binding patterns. These simulations can help to identify the most stable binding conformations and to understand the role of solvent molecules in the binding process.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

The pharmacokinetic properties of a potential drug candidate, including its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), are crucial for its development. In silico ADMET prediction models are computational tools that can estimate these properties based on the chemical structure of a molecule. rsc.org

For indole derivatives like indole-3-carbinol (B1674136), in silico tools such as SwissADME and PreADMET have been used to predict their pharmacokinetic profiles. rsc.org These predictions can assess properties like oral bioavailability, blood-brain barrier penetration, and potential for toxicity. For example, studies on indole-3-carbinol have predicted its drug-likeness based on Lipinski's Rule of Five and have assessed its potential toxicity.

Table 3: Predicted ADMET Properties for Indole-3-Carbinol

PropertyPredicted Value/Status
Lipinski's Rule of FiveCompliant
Oral BioavailabilityHigh
Blood-Brain Barrier PermeationYes
CYP2D6 InhibitorNo
Ames ToxicityNon-mutagenic

This data is based on in silico predictions for indole-3-carbinol and serves as an illustrative example.

Mechanistic Elucidation of Synthetic Pathways and Biological Transformations via Computational Methods

Computational methods can also be used to elucidate the mechanisms of chemical reactions, including synthetic pathways and biological transformations. By calculating the energies of reactants, intermediates, transition states, and products, researchers can map out the most likely reaction pathway.

In the context of indole-containing compounds, computational studies have been used to investigate the mechanisms of their synthesis. For example, the rhodium(II)-catalyzed C-H functionalization of indoles has been studied using DFT calculations to understand the reaction mechanism and the factors that control its selectivity. Similarly, computational methods have been applied to understand the self-condensation of 2-indolylmethanol, providing insights into the formation of more complex indole derivatives. These studies are valuable for optimizing reaction conditions and for designing new synthetic routes to novel compounds.

Structure Activity Relationship Sar Investigations of 4 1h Indol 4 Yl Benzyl Alcohol Analogs

Impact of Substitutions on the Indole (B1671886) Moiety (N1, C2, C3, C4-C7) on Biological Profiles

The indole ring is a privileged scaffold in medicinal chemistry, and its substitution patterns in 4-(1H-indol-4-yl)benzyl alcohol analogs are critical determinants of their biological activity.

Nitrogen (N1) Position: Substitution at the N1 position of the indole ring has been shown to be a key modulator of activity. For instance, in a series of inhibitors targeting the enzyme poly(ADP-ribose) polymerase (PARP), the introduction of a methyl group at the N1 position was found to be beneficial for potency. This is often attributed to the prevention of potential metabolism at this site and the favorable orientation of the substituent within the protein's binding pocket.

Carbon Positions (C2, C3, C5, C6, C7): Modifications at the carbon atoms of the indole nucleus also significantly impact the biological profile.

C2 and C3 Positions: While the core structure often remains unsubstituted at C2 and C3 to maintain a specific hydrogen bonding pattern or to avoid steric clashes, strategic additions can be influential. For example, in some contexts, a small substituent at the C2 position, such as a methyl group, can enhance activity, whereas larger groups may be detrimental.

C5 Position: The C5 position has been identified as a critical point for substitution. In the development of certain kinase inhibitors, introducing groups like fluorine or a cyano group at C5 has led to a significant increase in potency. These substitutions can alter the electronics of the indole ring and introduce new, favorable interactions with the target protein.

The following table summarizes the impact of various indole substitutions on the biological activity of this compound analogs in the context of PARP inhibition.

Position Substituent Effect on Potency Rationale
N1MethylIncreasedPrevents metabolism, favorable orientation
C5FluorineIncreasedAlters electronics, new protein interactions
C5CyanoIncreasedFavorable interactions in binding pocket
C6FluorineImprovedEnhanced metabolic stability
C7FluorineImprovedEnhanced metabolic stability

Influence of Modifications to the Benzyl (B1604629) Alcohol Moiety on Target Interactions

The benzyl alcohol portion of the molecule plays a crucial role in anchoring the compound to its biological target, often through hydrogen bonding interactions involving the hydroxyl group. Modifications to this moiety can therefore have a profound effect on binding affinity.

The primary alcohol is a key hydrogen bond donor. Replacing the hydroxyl group with other functionalities, such as a methoxy (B1213986) group or a hydrogen atom (to give a benzyl group), typically results in a significant loss of activity, highlighting the importance of this hydrogen bond.

Introducing substituents onto the phenyl ring of the benzyl alcohol can also modulate activity. For example, the addition of electron-withdrawing groups like fluorine can enhance the acidity of the hydroxyl proton, potentially leading to stronger hydrogen bonds. The position of these substituents is also critical; ortho-substituents may cause steric hindrance, while meta- or para-substituents might access additional binding pockets or induce a more favorable conformation.

Effects of Linker Region (methylene bridge) Modifications on Biological Activity and Selectivity

The methylene (B1212753) bridge (-CH2-) that connects the indole and benzyl alcohol moieties provides a specific spatial arrangement between these two key pharmacophores. Modifications to this linker can alter the distance and relative orientation, thereby affecting biological activity and selectivity.

Increasing the length of the linker, for instance, by introducing an ethylene (B1197577) (-CH2-CH2-) bridge, can decrease potency if the optimal distance for interaction with the target is exceeded. Conversely, rigidifying the linker, for example, by incorporating it into a ring system, can lock the molecule into a bioactive conformation, sometimes leading to an increase in potency and selectivity. This is because a more rigid molecule has a lower entropic penalty upon binding.

Stereochemical Determinants of Potency and Efficacy in Chiral Analogs

When modifications to the this compound scaffold introduce a chiral center, the resulting enantiomers often exhibit different biological activities. This is a classic example of stereoselectivity in drug action, arising from the three-dimensional nature of protein binding sites.

For instance, if the benzylic carbon becomes a stereocenter through substitution, one enantiomer will typically fit more snugly into the binding pocket of the target protein than the other. This "eutomer" (the more active enantiomer) will have its key interacting groups, such as the hydroxyl and indole moieties, optimally positioned for binding. The less active enantiomer, or "distomer," may bind with lower affinity or not at all. The ratio of the potencies of the enantiomers is known as the eudismic ratio and can be a measure of the specificity of the interaction. In many kinase and PARP inhibitor series, a high degree of stereoselectivity is observed, underscoring the importance of synthesizing and testing enantiomerically pure compounds.

Mechanistic Insights into the Biological Activity of 4 1h Indol 4 Yl Benzyl Alcohol Derivatives Excluding Human Clinical Data

Elucidation of Enzyme Inhibition Mechanisms

The structural features of 4-(1H-indol-4-yl)benzyl alcohol derivatives make them suitable candidates for interacting with the active or allosteric sites of various enzymes. Research has uncovered their potential to inhibit several key enzyme families implicated in a range of pathological conditions.

Tyrosinase: Tyrosinase is a critical enzyme in melanin (B1238610) biosynthesis, and its inhibition is a key strategy for managing hyperpigmentation. While direct studies on this compound are limited, related structures like p-hydroxybenzyl alcohol (4HBA) have been shown to inhibit the monophenolase activity of mushroom tyrosinase. researchgate.netscilit.com The proposed mechanism involves the binding of 4HBA to the enzyme, which alters its conformation and reduces its catalytic activity. researchgate.net This interaction is thought to be due to the direct inhibition of melanosomal tyrosinase rather than suppression of the tyrosinase gene. researchgate.netscilit.com The hydroxyl group on the benzyl (B1604629) ring likely plays a crucial role by interacting with residues in the enzyme's active site. researchgate.net Competitive inhibitors of tyrosinase often mimic the structure of its substrates or chelate the copper ions essential for its catalytic function. mdpi.commdpi.com

Cyclooxygenase (COX): The COX enzymes are central to the inflammatory process, catalyzing the production of prostaglandins (B1171923). The structural similarity of certain indole (B1671886) derivatives to known COX inhibitors like indomethacin (B1671933) suggests a potential for these compounds to inhibit COX. For instance, the 1-(2,4-dichlorobenzyl)indole scaffold, which shares features with the subject compound's general structure, is thought to mimic a portion of the COX substrate, arachidonic acid, thereby potentially blocking the enzyme's active site.

Lipoxygenase (LOX): Lipoxygenases are another class of enzymes involved in inflammation, producing leukotrienes. Indole-based compounds have emerged as potent inhibitors of 15-lipoxygenase-1 (15-LOX-1). researchgate.net The mechanism often involves the indole core acting as a scaffold to position other functional groups for optimal interaction with the enzyme's active site. For example, hydroxyeugenol and coniferyl alcohol derivatives, which are also phenolic compounds, have demonstrated inhibitory activity against 5-lipoxygenase, suggesting that the phenolic hydroxyl group is important for activity. nih.gov

Monoamine Oxidase (MAO): MAO enzymes are crucial for the degradation of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. Indole-5,6-dicarbonitrile derivatives have been identified as potent, reversible, and competitive inhibitors of both MAO-A and MAO-B. scilit.com For example, 3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrile inhibits both isoforms with IC50 values in the nanomolar range. scilit.com Structure-activity relationship studies show that modifications to the indole ring, such as methylation of the indole nitrogen, can selectively eliminate MAO-B inhibition. scilit.com The neuroprotective effects of MAO inhibitors are also linked to the reduction of oxidative stress.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in cholinergic neurotransmission, and their inhibition is a primary approach for treating Alzheimer's disease. Isatin-based hydrazones, which are derived from an indole core, have been shown to effectively inhibit both AChE and BChE with Ki values in the nanomolar range. acs.org Similarly, (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have demonstrated inhibitory activity against BChE.

Interactive Table: Enzyme Inhibition by Indole Derivatives

Compound Class/DerivativeTarget EnzymeInhibition Value (IC₅₀/Kᵢ)Mechanism of InhibitionReference
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-A0.014 µM (IC₅₀)Reversible, Competitive scilit.com
3-chloro-2-(4-methylphenyl)-1H-indole-5,6-dicarbonitrileMAO-B0.017 µM (IC₅₀)Reversible, Competitive scilit.com
Isatin-based hydrazones (ISB1-ISB6)AChE1.06 - 23.57 nM (Kᵢ)- acs.org
Isatin-based hydrazones (ISB1-ISB6)BChE15.31 - 84.41 nM (Kᵢ)- acs.org
p-hydroxybenzyl alcohol (4HBA)Mushroom Tyrosinase (monophenolase)-Alters enzyme conformation researchgate.net

Characterization of Receptor Binding and Functional Modulation Mechanisms

The diverse chemical space occupied by this compound derivatives allows them to interact with a variety of cell surface and nuclear receptors, acting as agonists, antagonists, or modulators.

Estrogen Receptor (ER): The estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers. A complex indole derivative, ERA-923, acts as a potent antiestrogen (B12405530) by inhibiting estrogen binding to ERα with an IC50 of 14 nM. nih.gov This compound demonstrates pure antagonism, unlike some other selective ER modulators (SERMs) that can have partial agonist effects in certain tissues. nih.gov The development of silanol-based bisphenol derivatives, which are isosteres of bis(4-hydroxyphenyl)methanol, has shown that it is possible to achieve subtype selectivity, with some compounds acting as antagonists at ERα and agonists at ERβ. nih.gov

Serotonin (B10506) Receptors (5-HTR): The serotonin system is complex, with numerous receptor subtypes. Evidence suggests a functional interplay, or "cross-talk," between serotonin receptors and other receptor systems. For instance, serotonin (5-HT) can modulate the binding of agonists to the cannabinoid CB1 receptor. google.com This effect is dependent on the 5-HT2 receptor and G protein interactions, indicating a membrane-delimited mechanism where the activation of one receptor influences the function of another. google.com

Opioid Receptors: While initial classifications suggested a link, the σ-1 receptor is now known to be distinct from the classical opioid receptors. researchgate.net However, research into ligands for the σ-1 receptor has included benzylpiperazine derivatives, which share some structural similarities with the broader class of compounds under discussion. researchgate.net The modulation of classical opioid receptors (mu, delta, kappa) often involves complex epigenetic mechanisms that can be influenced by various substances. acs.org

Histamine (B1213489) H4 Receptor (H4R): The H4R is primarily expressed on immune cells and is a promising target for inflammatory and allergic conditions. Several indole-based compounds have been developed as potent H4R antagonists. A prominent example is JNJ7777120 (1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methyl-piperazine), which has been shown to have a pronounced inhibitory effect on vestibular neuron activity and to alleviate allergic rhinitis symptoms in animal models. nih.govnih.gov This indicates a direct antagonistic action at the H4 receptor, leading to immunomodulatory effects. nih.gov

Cannabinoid Receptors (CB1 and CB2): The cannabinoid receptors are G protein-coupled receptors (GPCRs) involved in numerous physiological processes. The CB1 receptor is abundant in the central nervous system, while the CB2 receptor is found mainly in immune cells. mdpi.com Agonist binding to these receptors typically leads to the inhibition of adenylyl cyclase. mdpi.com An indole-based compound, [Carbonyl-11C]-N-(4-fluorobenzyl)-4-(3-(piperidin-1-yl)indole-1-sulfonyl)benzamide ([11C]PipISB), has been developed as a ligand for PET imaging of CB1 receptors, highlighting the utility of the indole scaffold for targeting this receptor system. mdpi.com

Interactive Table: Receptor Binding of Indole Derivatives

Compound/DerivativeTarget ReceptorActivityBinding Value (IC₅₀/Kᵢ)Reference
ERA-923Estrogen Receptor α (ERα)Antagonist14 nM (IC₅₀ for binding) nih.gov
JNJ 7777120Histamine H4 ReceptorAntagonist- nih.govnih.gov
[11C]PipISBCannabinoid Receptor 1 (CB1)Ligand- mdpi.com

Investigation of Cellular Pathway Modulation and Signal Transduction

The interaction of these derivatives with enzymes and receptors ultimately translates into the modulation of intracellular signaling pathways, affecting cellular processes like proliferation, apoptosis, and inflammation.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular functions. Indole alkaloids have been shown to modulate the MAPK pathway in various cancer models. For instance, some indole derivatives can inhibit the p38 MAPK pathway. A novel indole analogue, 2-(5-methoxy-1H-indol-1-yl)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide (V7), was found to inhibit the MAPK pathway in gastric cancer cells, contributing to its anti-proliferative effects. nih.gov The modulation can occur through different branches of the MAPK pathway, including ERK, JNK, and p38, leading to outcomes such as cell cycle arrest and apoptosis. nih.gov

Proposed Mechanisms of Antioxidant Action

Radical Scavenging Pathways: The primary mechanism of antioxidant action for many phenolic compounds is through direct radical scavenging. The indole ring itself, particularly when substituted with hydroxyl groups, can act as a potent free radical scavenger. acs.orgnih.gov For example, 6-hydroxy-1H-indole-3-carboxaldehyde and 6-hydroxy-1H-indole-3-acetamide have been shown to inhibit lipid peroxidation, a process driven by free radicals. nih.gov The phenolic hydroxyl group is considered crucial for this activity. acs.org In silico studies on indole-3-carbinol (B1674136) derivatives have further supported this, showing that the presence of hydroxyl groups on the indole ring significantly enhances radical scavenging activity against species like the hydroperoxyl radical (HOO•). This activity is often evaluated using assays like DPPH, FRAP, and ORAC, with the number and position of hydroxyl groups on the molecule being key determinants of potency.

Exploration of Biological Activities of 4 1h Indol 4 Yl Benzyl Alcohol Analogs in Vitro and Non Human in Vivo Studies

Antimicrobial Activity Investigations

The antimicrobial potential of indole (B1671886) and benzyl (B1604629) alcohol derivatives has been a subject of extensive research. These studies explore the efficacy of these analogs against a range of bacterial and fungal pathogens.

Antibacterial Efficacy Against Bacterial Strains

Analogs of 4-(1H-indol-4-yl)benzyl alcohol have demonstrated notable antibacterial properties. For instance, a series of synthesized benzyl alcohol derivatives were tested for their effectiveness against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The results, measured by the diameter of the zone of inhibition, indicated that the activity was dependent on the concentration of the compound. Generally, these derivatives showed greater potency against P. aeruginosa. semanticscholar.orgresearchgate.net One particular derivative, compound 2d in the study, exhibited a broad-spectrum efficacy that surpassed that of the standard antibiotic, amoxicillin. researchgate.netsmu.ac.za

Further investigations into 2-(1H-indol-3-yl)-1H-benzo[d]imidazole analogs also revealed significant activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and Mycobacterium smegmatis. mdpi.com Specifically, indolylbenzo[d]imidazoles 3ao and 3aq showed high activity with a Minimum Inhibitory Concentration (MIC) of less than 1 µg/mL against staphylococci. mdpi.com The introduction of a bromine atom to the imidazole (B134444) fragment in one analog increased its activity against S. aureus by 32 times and against MRSA by 16 times. mdpi.com

Table 1: Antibacterial Activity of Benzyl Alcohol Analogs This table is interactive. You can sort and filter the data.

Compound Bacterial Strain Zone of Inhibition (mm) at 10⁻¹ mg/mL Zone of Inhibition (mm) at 10⁻² mg/mL Zone of Inhibition (mm) at 10⁻³ mg/mL
2a S. aureus 10 09 08
P. aeruginosa 11 09 08
2b S. aureus 00 00 00
P. aeruginosa 11 08 07
2c S. aureus 00 00 00
P. aeruginosa 08 08 07
2d S. aureus 35 28 21
P. aeruginosa 25 17 11
2e S. aureus 00 00 00
P. aeruginosa 10 08 08
Amoxicillin S. aureus 25 - -
P. aeruginosa 20 - -

Data sourced from Sulaiman M et al. JOTCSA. 2020; 7(2): 481-488. semanticscholar.org

Antifungal Efficacy Against Fungal Species

The antifungal properties of these analogs have also been investigated. Benzyl alcohol itself has been reported to possess antifungal activity. researchgate.net Studies on 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives showed significant efficacy against Candida albicans. mdpi.com For example, 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole (3ag) demonstrated a low MIC of 3.9 µg/mL against C. albicans. mdpi.com The introduction of a bromine atom into the structure of an analog was found to significantly enhance its antifungal activity against C. albicans. mdpi.com Additionally, certain compounds in this series, such as 3aa, 3ad, 3ao, and 3aq, not only inhibited fungal growth but also exhibited excellent antibiofilm activity, affecting both the formation of biofilms and the viability of cells within mature biofilms. mdpi.com

Anti-proliferative and Cytotoxic Activity Against Various Cancer Cell Lines

Indole derivatives are well-recognized for their potential as anticancer agents. mdpi.com Analogs of this compound have been evaluated for their cytotoxic effects against a variety of cancer cell lines.

In one study, a series of indole-aryl amides were tested. mdpi.com Compound 4, an amide formed from 4-(aminomethyl)aniline and indolylacetic acid, was active against three of the six cancer models tested: HT29 (colon cancer), HeLa (cervical cancer), and MCF7 (breast cancer), with IC₅₀ values of 0.96 µM, 1.87 µM, and 0.84 µM, respectively. mdpi.com Another derivative, compound 2, was effective against MCF7 and PC3 (prostate cancer) cell lines, with IC₅₀ values of 0.81 µM and 2.13 µM, respectively. mdpi.com

Furthermore, benzyl caffeate and cinnamyl caffeate, which are structurally related to benzyl alcohol, have shown potent antiproliferative activity against HT-1080 fibrosarcoma, colon 26-L5 carcinoma, and B16-BL6 melanoma cell lines, with EC₅₀ values below 14 µM. mundialsiglo21.com

Table 2: Anti-proliferative Activity of Indole and Benzyl Alcohol Analogs This table is interactive. You can sort and filter the data.

Compound Cell Line Cancer Type IC₅₀/EC₅₀ (µM)
Indole-aryl amide 2 MCF7 Breast Cancer 0.81
PC3 Prostate Cancer 2.13
Indole-aryl amide 3 HeLa Cervical Cancer 5.64
Indole-aryl amide 4 HT29 Colon Cancer 0.96
HeLa Cervical Cancer 1.87
MCF7 Breast Cancer 0.84
Benzyl caffeate (9) Colon 26-L5 Colon Carcinoma 0.288
B16-BL6 Melanoma 1.76
HT-1080 Fibrosarcoma 1.76
A549 Lung Adenocarcinoma 13.9
Cinnamyl caffeate (11) Colon 26-L5 Colon Carcinoma 0.114
B16-BL6 Melanoma 0.395
HT-1080 Fibrosarcoma 0.395
A549 Lung Adenocarcinoma 1.76

Data sourced from MDPI (doi:10.3390/molecules23102609) mdpi.com and Elsevier Science Ireland Ltd. (doi:10.1016/s0304-3835(02)00006-8) mundialsiglo21.com

Enzyme Inhibitory Applications

The investigation of analogs extends to their ability to inhibit specific enzymes that are implicated in various diseases.

Tyrosinase Inhibition Potential

Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibitors are of great interest for cosmetic and medicinal applications. nih.gov Several analogs with structural similarities to this compound have been identified as potent tyrosinase inhibitors. For example, polyphenolic N-benzyl benzamides have been synthesized and tested, with one compound exhibiting a high potency for tyrosinase inhibition with an IC₅₀ value of 0.9 µM. nih.gov Another study identified (E)-4-((4-hydroxyphenylimino)methyl)benzene-1,2-diol as the most potent inhibitor in its series, with an IC₅₀ of 17.22 µM against mushroom tyrosinase. nih.gov These findings highlight that the presence of benzyl and hydroxyl groups, key features of the parent compound, can contribute significantly to tyrosinase inhibition.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Dual Inhibition

The dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a promising strategy for developing safer anti-inflammatory drugs. nih.govnih.gov These enzymes are involved in the conversion of arachidonic acid into prostaglandins (B1171923) and leukotrienes, respectively, which are mediators of inflammation. nih.gov While classical non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX, this can lead to undesirable side effects. nih.gov By simultaneously inhibiting both COX and 5-LOX, it is possible to enhance anti-inflammatory effects while reducing the associated risks. nih.gov The development of dual inhibitors is an active area of research, and compounds featuring indole and other aromatic scaffolds are being explored for this purpose, representing a valuable therapeutic application for analogs of this compound. nih.gov

Cholinesterase (AChE, BChE) and Monoamine Oxidase (MAO) Inhibition

Analogs of this compound, particularly those incorporating chalcone (B49325) and carboxamide structures, have been investigated for their ability to inhibit cholinesterases (AChE and BChE) and monoamine oxidases (MAO-A and MAO-B). These enzymes are significant targets in the context of neurodegenerative diseases.

Indolyl chalcones have demonstrated potential as dual inhibitors. For instance, the compound (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9) was identified as a potent MAO-B inhibitor and also showed significant acetylcholinesterase inhibitory activity in vitro. nih.gov This dual-acting profile is a sought-after characteristic in the development of treatments for complex neurological disorders like Alzheimer's disease. nih.gov

Similarly, a series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were synthesized and evaluated. nih.gov Within this series, certain compounds displayed good inhibitory activity against both MAO-A and MAO-B, while others were selective for MAO-A. nih.gov For example, compounds 2i, 2p, 2t, and 2v were effective against both MAO isoforms, whereas compounds 2d and 2j showed selectivity for MAO-A with IC₅₀ values of 1.38 and 2.48 µM, respectively. nih.gov Interestingly, none of the compounds in this particular series showed significant inhibition of AChE, but twelve of them were active against BChE. nih.govnih.gov

Other structural classes, such as piperazine-substituted chalcones, have also been identified as potent and reversible MAO-B inhibitors. nih.gov Compounds PC10 and PC11 from this class exhibited remarkable MAO-B inhibition with IC₅₀ values of 0.65 and 0.71 μM, respectively, and were found to be competitive inhibitors. nih.gov

The development of dual inhibitors based on scaffolds like coumarin (B35378) and chromone (B188151) linked to moieties such as benzylamine (B48309) or N-benzylpiperidine has also been a successful strategy. nih.gov An indole-based molecule, compound 51, demonstrated potent and balanced inhibition of both AChE and MAO-B, with IC₅₀ values of 0.042 and 0.33 μM, respectively. nih.gov

Inhibitory Activities of Indole Analogs on Cholinesterases and Monoamine Oxidases
Compound/Analog ClassTarget EnzymeIC₅₀ / Kᵢ (µM)Inhibition TypeSource
(2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl) prop-2-en-1-one (IC9)MAO-B, AChENot specifiedDual inhibitor nih.gov
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2d)MAO-AIC₅₀ = 1.38Selective nih.gov
(S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (2j)MAO-AIC₅₀ = 2.48Selective nih.gov
Piperazine-chalcone (PC10)MAO-BIC₅₀ = 0.65, Kᵢ = 0.63Reversible, Competitive nih.gov
Piperazine-chalcone (PC11)MAO-BIC₅₀ = 0.71, Kᵢ = 0.53Reversible, Competitive nih.gov
Indole-based dual inhibitor (Compound 51)AChEIC₅₀ = 0.042Dual inhibitor nih.gov
Indole-based dual inhibitor (Compound 51)MAO-BIC₅₀ = 0.33Dual inhibitor nih.gov

Aldehyde Dehydrogenase (ALDH) Inhibition

Substituted indole derivatives have been identified as inhibitors of aldehyde dehydrogenases (ALDH), a superfamily of enzymes involved in various metabolic and cellular processes. nih.govresearchgate.net Research has focused on developing isoenzyme-selective inhibitors, particularly for ALDH1A1, ALDH2, and ALDH3A1. acs.org

A class of substituted indole-2,3-diones has shown differential inhibition of these isoenzymes. acs.org Kinetic studies and X-ray crystallography revealed that these compounds act as competitive inhibitors with respect to the aldehyde substrate, interacting directly with conserved cysteine residues in the active site. acs.org The selectivity of these inhibitors is achieved through substitutions at the C5 and N1 positions of the indole ring system. acs.org

For example, compounds with a benzyl moiety linked to the indole ring nitrogen were among the most potent inhibitors of ALDH1A1 and ALDH2. acs.org Specifically, compound 3 was identified as the most selective ALDH1A1 inhibitor, while compound 8 showed high selectivity for ALDH2, and compound 20 was selective for ALDH3A1. acs.org The inhibition mechanism for some derivatives, such as chloral (B1216628) hydrate, is thought to involve the formation of a reversible thiohemiacetal with Cys302 in the active site. nih.gov

Inhibition of ALDH Isoenzymes by Substituted Indole-2,3-dione Analogs
CompoundTarget IsoenzymeIC₅₀ (µM)SelectivitySource
3 ALDH1A1Low µM range>40-fold selective for ALDH1A1 acs.org
8 ALDH2Low µM range>40-fold selective for ALDH2 acs.org
16 ALDH3A1Low µM range>40-fold selective for ALDH3A1 acs.org
20 ALDH3A1Mid-to-high nM range>40-fold selective for ALDH3A1 acs.org
21 ALDH3A1Poor inhibitorLow selectivity acs.org

DNA Polymerase Inhibition

Indole-derived molecules have been investigated as inhibitors of DNA polymerases, particularly the Y-family of translesion synthesis (TLS) polymerases like human DNA polymerase eta (hpol η) and kappa (hpol κ). nih.govnih.gov These enzymes are implicated in promoting resistance to certain anti-cancer treatments. nih.gov

A novel class of inhibitors based on an indole thiobarbituric acid (ITBA) scaffold was identified through screening. nih.gov One such derivative, ITBA-12, was found to inhibit hpol η. nih.gov Structure-activity relationship (SAR) studies on 20 ITBA derivatives revealed that substitutions on the indole ring are crucial for inhibitory activity. Specifically, a chloro substituent at the 5-position of the indole ring, combined with an N-1-naphthoyl or N-2-naphthoyl group, resulted in the most potent inhibitors of hpol η. nih.gov For instance, ITBA-19, with a 5-chloro and N-2-naphthoyl substitution, showed an IC₅₀ of 16.6 ± 3.3 μM against hpol η. nih.gov

Further studies identified indole-derived compounds that selectively inhibit hpol κ. nih.gov Out of 44 derivatives tested, a compound named IAG-10, which features an N-naphthoyl moiety on the indole, demonstrated the greatest inhibitory action against hpol κ and was selective over other human Y-family polymerases. nih.gov These indole derivatives are being explored for their potential to work synergistically with standard chemotherapies. bioventures.tech

Inhibition of Human DNA Polymerases by Indole Analogs
CompoundTarget PolymeraseIC₅₀ (µM)NotesSource
ITBA-19hpol η16.6 ± 3.3Improved potency with 5-chloro substitution nih.gov
ITBA-16hpol η16 ± 3N-naphthoyl Ar-substituent nih.gov
ITBA-18hpol η67.8 ± 3.3Unsubstituted at position 5 nih.gov
ITBA-20hpol η72.4 ± 3.35-O-methoxy substitution nih.gov
IAG-10hpol κNot specifiedGreatest inhibitory action among tested compounds nih.gov

Receptor Ligand Applications

Estrogen Receptor Alpha/Beta Modulation

Indole-based structures have been explored for their ability to modulate estrogen receptors (ERα and ERβ), which are key targets in hormone-dependent cancers. mdpi.com In silico studies on indole-chalcone derivatives suggested their potential to bind to the active site of ERα, with some compounds showing better docking scores than the standard drug tamoxifen. rjeid.com

One specific indole derivative, referred to as compound 3 (3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one), has been shown to have cytostatic and cytotoxic effects on hormone-dependent cancer cell lines. mdpi.com Molecular docking studies confirmed that this compound binds to ERβ. mdpi.com Its interaction with ERβ was found to regulate a set of genes, including CCND1, MYC, and CDKN2A, providing a molecular basis for its antiproliferative effects in human ovarian cancer cells. mdpi.com In the normal ovary, ERβ levels are typically high and predominant over ERα. mdpi.com

The synthesis of 17β-estradiol-amino acid derivatives has also been explored to enhance antitumor activity. doi.org These studies indicate that modifying the core steroid structure with amino acids can improve the anti-proliferative effects on cancer cells. doi.org

Activity of Indole Analogs at Estrogen Receptors
Compound/Analog ClassTarget ReceptorActivityKey FindingsSource
Indole-chalcone derivativesERαBinding (in silico)Four compounds had better docking scores than tamoxifen. rjeid.com
Compound 3ERβBinding and ModulationBinds to ERβ, regulates genes involved in cell proliferation. mdpi.com
17β-estradiol-amino acid derivativesNot specifiedAnti-proliferativeIntroduction of amino acids improved antitumor activity. doi.org
MonoiodohexestrolEstrogen ReceptorSpecific BindingExhibits 10-15% specific binding to the 8S estrogen receptor. nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT1A, 5-HT2A, 5-HT2C) Affinity and Functional Activity

The indole nucleus is a core component of serotonin and many of its receptor ligands. Analogs of this compound are therefore of interest for their potential interactions with various serotonin (5-HT) receptors.

Studies on tryptamine (B22526) analogs, which share the indole core, have provided insights into structure-activity relationships at serotonin receptors. For example, C-DMT, an analog where the indole nitrogen is replaced by a carbon, shows similar affinity and potency to DMT in activating serotonin receptors in the rat fundus strip, suggesting the indole nitrogen is not essential for this activity. wikipedia.org However, C-DMT displayed significantly lower affinity for 5-HT₁ₑ and 5-HT₁f receptors compared to DMT. wikipedia.org

A novel ligand, [(125)I]ODAM [(5-iodo-2-(2-dimethylaminomethylphenoxy)-benzyl alcohol)], was developed as a potential imaging agent for the serotonin transporter (SERT). nih.gov This compound showed a high binding affinity for SERT with a Kᵢ value of 2.8 ± 0.88 nM in rat brain homogenates and even stronger inhibition in cells expressing SERT (Kᵢ = 0.12 ± 0.02 nM). nih.gov Its selectivity for SERT over the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters was significant. nih.gov

Binding Affinities of Indole Analogs at Serotonin Receptors/Transporters
CompoundTargetKᵢ (nM)NotesSource
ODAMSERT (rat cortex)2.8 ± 0.88High affinity nih.gov
ODAMSERT (LLC-PK₁ cells)0.12 ± 0.02High affinity and selectivity nih.gov
ODAMDAT (LLC-PK₁ cells)3900 ± 700Lower affinity nih.gov
ODAMNET (LLC-PK₁ cells)20.0 ± 1.9Moderate affinity nih.gov
C-DMT5-HT₁ₑLower affinity8-fold lower affinity than DMT wikipedia.org
C-DMT5-HT₁fLower affinity65-fold lower affinity than DMT wikipedia.org

Nociceptin Opioid Receptor (NOP) Ligand Activity

The Nociceptin Opioid Receptor (NOP), also known as OPRL1, is the fourth member of the opioid receptor family and is a target for developing novel analgesics and treatments for other CNS disorders. nih.govwikipedia.org Analogs of this compound, specifically those incorporating N-piperidinyl indole structures, have been identified as potent NOP receptor ligands. nih.gov

Structure-activity relationship studies have shown that the substitution pattern on the indole ring significantly affects both binding affinity and functional activity. nih.gov A series of 2-substituted N-piperidinyl indoles were found to be potent NOP full agonists, an improvement over previously reported 3-substituted analogs which were selective NOP partial agonists. nih.gov For example, compounds 10 and 1 demonstrated subnanomolar binding affinity at the NOP receptor (0.23 nM and 0.34 nM, respectively) and also showed enhanced binding at the mu-opioid (MOP) receptor compared to their 3-substituted counterparts. nih.gov

A novel, selective NOP full agonist, AT-312 ((1-(1-((cis)-4-isopropylcyclohexyl)piperidin-4-yl)-1H-indol-2-yl)methanol), was characterized and showed high affinity and over 17-fold selectivity for NOP versus the MOP receptor. nih.gov In non-human in vivo studies, AT-312 was effective in blocking the rewarding effects of ethanol, highlighting the therapeutic potential of selective NOP agonists. nih.gov Bifunctional ligands that act as NOP partial agonists and MOP partial agonists, such as SR 16435, have also been developed and show promise in attenuating neuropathic and inflammatory pain. mdpi.com

Binding and Functional Activity of N-Piperidinyl Indole Analogs at Opioid Receptors
CompoundReceptorBinding Affinity (Kᵢ, nM)Functional ActivitySelectivitySource
1 NOP0.34Full Agonist- nih.gov
10 NOP0.23Full Agonist- nih.gov
10 MOP1.8Partial Agonist- nih.gov
20 NOP97 (EC₅₀, nM)Full Agonist (Emax 88%)- nih.gov
AT-312NOPHigh affinityFull Agonist>17-fold vs MOP, >200-fold vs KOP nih.gov
SR 16435NOP / MOPHigh affinityPartial AgonistBifunctional mdpi.com

Histamine (B1213489) H4 Receptor Ligand Evaluation

The histamine H4 receptor (H4R) is a G protein-coupled receptor primarily expressed on cells of the immune system, making it an attractive target for the treatment of inflammatory and allergic conditions. pharmacophorejournal.com Several studies have explored the potential of indole-based compounds as H4R ligands.

Research into a series of octahydropyrrolo[3,4-c]pyrrole-based compounds identified potent and selective histamine H4 receptor antagonists. nih.gov While not direct analogs of this compound, this research highlights the utility of heterocyclic structures in achieving H4R affinity. In a study focused on modifying the H1R antagonist astemizole (B1665302) to also target the H4R, a series of astemizole-derived compounds and astemizole-JNJ7777120-derived hybrid compounds were synthesized and evaluated. nih.gov The selective H4R antagonist JNJ7777120, chemically 1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine, serves as a key reference compound in H4R research. nih.gov

Table 1: Histamine H4 Receptor Binding Affinities of Reference and Analog Compounds

Compound Target Receptor Binding Affinity (pK_i) Reference
Astemizole-derived compounds Histamine H4 Receptor 4.4 - 5.6 nih.gov
JNJ7777120 Histamine H4 Receptor 7.8 (pA₂) nih.gov
4-methylhistamine Histamine H4 Receptor 7.3 (K_i = 50 nM) nih.gov

Cannabinoid Receptor (CB1, CB2) Modulation

The cannabinoid receptors CB1 and CB2 are key components of the endocannabinoid system and are involved in a multitude of physiological processes. The CB1 receptor is a target for treating pain, obesity, and neurological disorders, while the CB2 receptor is primarily implicated in inflammatory and immune responses. Indole-based structures have been extensively studied as modulators of these receptors.

A structure-activity relationship (SAR) study of indole-2-carboxamides identified potent allosteric modulators of the CB1 receptor. nih.govnih.gov These modulators can enhance or diminish the receptor's response to orthosteric ligands, offering a more nuanced approach to receptor modulation. The study found that the indole ring is crucial for maintaining high binding affinity to the allosteric site. nih.govnih.gov One notable compound, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-pentyl-1H-indole-2-carboxamide, was identified as a robust CB1 allosteric modulator with an equilibrium dissociation constant (K_B) of 167.3 nM and a high binding cooperativity factor. nih.gov Another study on indole-2-carboxamides found that compounds bearing a dimethylamino or piperidinyl group at position 4 of the phenethyl moiety and a chlorine atom at position 5 of the indole exhibited significant stimulatory activity on the CB1 receptor, with EC₅₀ values of 50 nM and 90 nM, respectively. acs.org

Furthermore, research into indole-3-carboxamides led to the discovery of potent and water-soluble CB1 receptor agonists. rsc.org This work highlights the potential for structural modifications of the indole scaffold to improve the pharmacokinetic properties of these compounds. rsc.org

Table 2: In Vitro Activity of Indole-based Cannabinoid Receptor Modulators

Compound Class Activity Key Findings Reference
Indole-2-carboxamides CB1 Allosteric Modulator K_B of 167.3 nM for a potent modulator. Indole ring is preferred for high affinity. nih.govnih.gov
Indole-2-carboxamides CB1 Stimulatory Activity EC₅₀ values of 50 nM and 90 nM for active compounds. acs.org
Indole-3-carboxamides CB1 Receptor Agonist Identification of potent and water-soluble agonists. rsc.org

Antioxidant Potential and Reactive Oxygen Species Scavenging Studies

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and contribute to various diseases. Antioxidants can neutralize these harmful species. The antioxidant potential of compounds structurally related to this compound has been investigated.

A study on the isomers of hydroxybenzyl alcohol (HBA) demonstrated their ability to scavenge free radicals and protect against oxidative stress. nih.gov It was found that 2-HBA and 4-HBA possess better radical scavenging and antioxidant properties than 3-HBA. nih.gov These compounds were shown to be potent inhibitors of lipid peroxidation and protein oxidation. nih.gov In vitro antioxidant activity is often assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay. nih.govnih.gov

Indole derivatives, in general, have been recognized for their antioxidant properties. nih.gov The presence of the indole nucleus, often with hydroxyl or methoxy (B1213986) substitutions, can contribute to the antioxidant capacity of a molecule. nih.gov For example, a study on benzimidazolehydrazone derivatives, which share some structural similarities with indole derivatives, found that the presence and position of hydroxyl groups on the arylidene moiety were crucial for high antioxidant activity. nih.gov

Table 3: Common In Vitro Antioxidant Assays

Assay Principle Measurement
DPPH (2,2-diphenyl-1-picrylhydrazyl) Measures the ability of an antioxidant to donate an electron and decolorize the DPPH radical. Decrease in absorbance at a specific wavelength.
FRAP (Ferric Reducing Antioxidant Power) Measures the reduction of a ferric-tripyridyltriazine complex to its colored ferrous form by antioxidants. Increase in absorbance at a specific wavelength.
ORAC (Oxygen Radical Absorbance Capacity) Measures the ability of an antioxidant to protect a fluorescent probe from damage by a peroxyl radical generator. Decay of fluorescence over time.

Anti-inflammatory Properties in Pre-clinical Animal Models

Inflammation is a complex biological response to harmful stimuli and is implicated in a wide range of diseases. The anti-inflammatory potential of indole derivatives has been explored in various preclinical models.

Indomethacin (B1671933), an indole-containing nonsteroidal anti-inflammatory drug (NSAID), is a well-known inhibitor of cyclooxygenase (COX) enzymes. nih.gov Newer indole derivatives have been investigated for their ability to modulate key inflammatory pathways, such as NF-κB and COX-2. nih.gov For instance, a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and showed significant anti-inflammatory activity in comparison to indomethacin. mdpi.com One compound from this series was found to selectively inhibit COX-2 expression, suggesting a potential for reduced gastrointestinal side effects. mdpi.com

The anti-inflammatory effects of these compounds are often evaluated in animal models such as the carrageenan-induced paw edema model in rats. mdpi.com In this model, the reduction in paw swelling after administration of the test compound is a measure of its anti-inflammatory activity. Another model is the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice, which mimics inflammatory bowel disease. mdpi.com Studies on phytoncides, which contain indole-related compounds, have shown a decrease in the expression of inducible nitric oxide synthase (iNOS), a marker of inflammation, in these models. mdpi.com Furthermore, 4-hydroxybenzyl alcohol, a structurally related compound, has demonstrated anti-inflammatory activity in a carrageenan-induced air pouch model in rats. nih.gov

Anticonvulsant Activity in Animal Models

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for new anticonvulsant drugs with improved efficacy and fewer side effects is an ongoing area of research. Several studies have investigated the anticonvulsant potential of indole derivatives in animal models.

The maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test are two of the most commonly used screening models for anticonvulsant drugs. mdpi.com The MES test is thought to identify compounds effective against generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures. mdpi.com

A study on a series of indole derivatives synthesized from 2-phenyl-1H-indole identified compounds with appreciable anticonvulsant activity in both the MES and scPTZ models. pharmacophorejournal.compharmacophorejournal.com Another study on tetracyclic indole derivatives found several compounds with good activity in the rat maximal electroshock test, with some compounds exhibiting ED₅₀ values as low as 12.5 mg/kg. nih.gov Furthermore, a series of indole-linked pyrazoles were synthesized and evaluated for their anticonvulsant activity, with one compound showing a high protective index compared to the standard drug diazepam. nih.gov These findings underscore the potential of the indole scaffold in the development of novel anticonvulsant agents.

Table 4: Anticonvulsant Activity of Indole Derivatives in Animal Models

Indole Derivative Class Animal Model Key Findings Reference
Derivatives of 2-phenyl-1H-indole MES and scPTZ Appreciable activity in both models. pharmacophorejournal.compharmacophorejournal.com
Tetracyclic indole derivatives Rat Maximal Electroshock ED₅₀ values as low as 12.5 mg/kg for active compounds. nih.gov
Indole-linked pyrazoles Maximal Electroshock High protective index compared to diazepam. nih.gov

Future Perspectives and Emerging Research Directions for 4 1h Indol 4 Yl Benzyl Alcohol

Rational Design and Synthesis of Next-Generation Analogs with Enhanced Specificity and Potency

The evolution of 4-(1H-indol-4-yl)benzyl alcohol into a viable clinical candidate will necessitate the design and synthesis of next-generation analogs with improved pharmacological profiles. Modern drug discovery techniques offer a systematic approach to optimizing lead compounds, focusing on enhancing potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements and Fragment-Based Design Approaches

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound without causing significant changes to its chemical structure. For this compound, the indole (B1671886) moiety, while a common feature in many bioactive compounds, can be a target for metabolic enzymes, potentially leading to unfavorable pharmacokinetic profiles. nih.govresearchgate.net Bioisosteric replacement of the indole ring with other heterocyclic systems could lead to analogs with improved metabolic stability and altered receptor-binding interactions. nih.govresearchgate.netresearchgate.netmdpi.com

Fragment-based drug discovery (FBDD) offers a complementary approach. nih.govfrontiersin.orgwikipedia.orgacs.org This method involves screening libraries of small, low-molecular-weight fragments to identify those that bind weakly to the biological target. wikipedia.org These initial hits can then be grown or linked together to create more potent, drug-like molecules. frontiersin.orgwikipedia.org For this compound, FBDD could be employed to identify novel fragments that interact with specific pockets of its target protein, guiding the design of analogs with enhanced affinity and selectivity. nih.govfrontiersin.org The "rule of three" can be a guiding principle in designing these fragment libraries, ensuring they possess favorable physicochemical properties for screening. wikipedia.org

Targeted Library Synthesis for High-Throughput Screening

The synthesis of targeted compound libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SAR). nih.govrug.nlthermofisher.com For this compound, the creation of focused libraries of analogs will be crucial for identifying compounds with superior therapeutic potential. These libraries can be designed to explore a wide range of chemical space around the core scaffold, systematically modifying the indole ring, the benzyl (B1604629) alcohol moiety, and the linkage between them. nih.govrsc.org

High-throughput screening (HTS) of these libraries against relevant biological targets can quickly identify "hits" with desired activities. thermofisher.comnih.govnih.govdrugdiscoverytrends.comwiley.comresearchgate.net Advances in HTS technologies, including automated and miniaturized synthesis techniques, allow for the screening of vast numbers of compounds in a cost-effective and time-efficient manner. rug.nl The use of pre-plated libraries with diverse and drug-like compounds can further streamline this process. thermofisher.com

Application of Advanced Analytical and Biophysical Techniques for Mechanistic Characterization

A thorough understanding of the mechanism of action of this compound and its analogs is fundamental for their rational optimization. Advanced analytical and biophysical techniques are indispensable for elucidating the molecular details of their interactions with biological targets.

Surface Plasmon Resonance (SPR) is a label-free, real-time technique that can be used to measure the binding kinetics, affinity, and specificity of small molecule-protein interactions. springernature.comnih.govnih.govresearchgate.netspringernature.com By immobilizing the target protein on a sensor chip and flowing the indole-containing compound over the surface, SPR can provide valuable quantitative data on the binding event. springernature.comnih.gov

Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS). This information is critical for understanding the driving forces behind the binding of this compound analogs to their target.

Cryogenic Electron Microscopy (Cryo-EM) has emerged as a powerful tool for determining the high-resolution three-dimensional structures of protein-small molecule complexes. nih.govcryoem-solutions.comescholarship.orgresearchgate.netnih.gov By visualizing the binding pose of this compound or its analogs within the active site of their target protein, cryo-EM can provide invaluable insights for structure-based drug design. nih.govcryoem-solutions.comresearchgate.net

Technique Information Obtained Relevance to this compound
Surface Plasmon Resonance (SPR) Binding kinetics (kon, koff), affinity (KD), specificityQuantifying the binding of analogs to the target protein. springernature.comnih.govnih.govresearchgate.netspringernature.com
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Understanding the thermodynamic driving forces of binding.
Cryogenic Electron Microscopy (Cryo-EM) High-resolution 3D structure of the protein-ligand complexVisualizing the binding mode to guide structure-based design. nih.govcryoem-solutions.comescholarship.orgresearchgate.netnih.gov

Exploration of Novel Biological Targets and Therapeutic Areas (Pre-clinical Investigations)

The indole scaffold is a "privileged structure" in medicinal chemistry, found in a wide array of natural products and synthetic drugs with diverse biological activities. nih.govnih.govmdpi.comnih.govmdpi.com This suggests that this compound and its derivatives may have therapeutic potential beyond their initially identified target.

Pre-clinical investigations should explore the activity of this compound class against a range of novel biological targets implicated in various diseases. The versatility of the indole moiety allows it to interact with numerous protein families, including kinases, G-protein coupled receptors (GPCRs), and nuclear receptors. nih.govnih.gov Recent research has highlighted the potential of indole derivatives in several therapeutic areas:

Oncology: Many indole-based compounds have demonstrated potent anticancer activity by targeting key signaling pathways involved in cell proliferation, survival, and metastasis. nih.govmdpi.com Targets such as tubulin, topoisomerases, and various kinases are of particular interest. nih.gov

Neurodegenerative Diseases: The indole nucleus is present in several neurotransmitters and neuromodulators, making it a promising scaffold for the development of drugs targeting central nervous system (CNS) disorders like Alzheimer's and Parkinson's disease. nih.govnih.gov

Infectious Diseases: Indole derivatives have also shown promise as antiviral and antimicrobial agents, with some compounds currently in clinical trials. nih.gov

Development of Sustainable and Green Chemistry Approaches for Synthesis

The pharmaceutical industry is increasingly focusing on the development of sustainable and environmentally friendly manufacturing processes. nih.govtandfonline.comrsc.orgtandfonline.comresearchgate.net For the synthesis of this compound and its analogs, the adoption of green chemistry principles is essential for minimizing the environmental impact and reducing production costs.

Key areas of focus for the green synthesis of indole derivatives include: nih.govtandfonline.comtandfonline.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives such as water, ethanol, or ionic liquids. nih.govtandfonline.com

Catalysis: Employing efficient and recyclable catalysts, including nanocatalysts and biocatalysts, to improve reaction efficiency and reduce waste. tandfonline.comresearchgate.net

Energy Efficiency: Utilizing energy-efficient techniques like microwave-assisted synthesis to accelerate reactions and reduce energy consumption. tandfonline.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Synergistic Integration of Computational and Experimental Methodologies for Accelerated Discovery

The integration of computational and experimental approaches has become a powerful paradigm in modern drug discovery, significantly accelerating the identification and optimization of lead compounds. researchgate.netfrontiersin.orgfrontiersin.orgnih.gov For this compound, a synergistic workflow combining in silico and in vitro/in vivo methods will be crucial for its future development.

Computational approaches such as molecular docking, virtual screening, and molecular dynamics simulations can be used to: researchgate.netfrontiersin.orgnih.gov

Predict the binding modes of analogs to their target protein.

Identify potential new biological targets.

Prioritize compounds for synthesis and experimental testing.

Experimental validation through techniques like those described in section 8.2, along with in vitro and in vivo efficacy studies, provides the necessary feedback to refine computational models and guide further design iterations. researchgate.netfrontiersin.org This iterative cycle of design, synthesis, testing, and computational analysis allows for a more rapid and resource-efficient exploration of the chemical space around the this compound scaffold, ultimately accelerating the discovery of novel therapeutic agents. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.